5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine
Overview
Description
The compound “5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine” is a derivative of pyridin-3-yl . It’s part of a class of compounds that act as immunomodulating agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with phenylpropiolaldehyde, involving the synthesis of 5-methyl-4-[(3-phenylprop-2-yn-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol intermediate, followed by hydrogenation with NaBH4 .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by X-ray, FTIR, and NMR spectroscopic techniques . The molecular geometry and spectral parameters were computed by the DFT/B3LYP/6-311++G(d,p) method, and the theoretical data showed a good agreement with the experimental ones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied under microwave irradiation . The reaction was initially in the solid state, then turned to a liquid during the process of stirring, and finally solidified to a light yellow solid mass .Physical And Chemical Properties Analysis
Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
- The 1,4-dihydropyridine (1,4-DHP) core, to which this compound belongs, is well-known for its role as a calcium channel blocker. As such, it has been explored as an antihypertensive agent .
- Researchers have investigated 1,4-DHP derivatives for their anticancer properties. While specific studies on this compound are limited, its structural features warrant further exploration .
- Some 1,4-DHPs exhibit antimutagenic activity, protecting DNA from mutations caused by environmental factors or chemical agents .
- Neuroprotective properties have been attributed to certain 1,4-DHP derivatives. These compounds may help safeguard neurons from damage or degeneration .
- The 1,4-DHP core has demonstrated antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress-related diseases .
Antihypertensive Activity
Anticancer Potential
Antimutagenic Effects
Neuroprotective Potential
Antioxidant Properties
Antimicrobial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-pyridin-3-yl-1H-pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWMXRVEBZKWSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine | |
CAS RN |
1160227-03-1 | |
Record name | 5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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